Protostemotinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La protostemotinine est un alcaloïde isolé des racines et des rhizomes de la plante Stemona sessilifolia.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La protostemotinine est généralement isolée de sources naturelles plutôt que synthétisée chimiquement. Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde. Les racines et les rhizomes de Stemona sessilifolia sont séchés et broyés en une poudre fine, qui est ensuite soumise à une extraction par solvant. L'extrait est ensuite purifié par des techniques chromatographiques pour obtenir de la this compound pure .

Méthodes de production industrielle

La production industrielle de this compound suit des processus d'extraction et de purification similaires à ceux décrits ci-dessus. L'extraction à grande échelle implique l'utilisation de solvants et d'équipements de qualité industrielle pour manipuler des quantités importantes de matière végétale. Le composé purifié est ensuite soumis à des mesures de contrôle qualité pour garantir sa pureté et son uniformité .

Analyse Des Réactions Chimiques

Types de réactions

La protostemotinine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites avec différentes bioactivités.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, modifiant ainsi ses propriétés

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la substitution peut produire une gamme de composés de this compound substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

Chimie : La this compound est utilisée comme composé modèle pour étudier la chimie des alcaloïdes et développer de nouvelles méthodologies de synthèse.

Biologie : Elle a été étudiée pour ses activités biologiques, notamment ses propriétés anti-inflammatoires, anti-allergiques et antimicrobiennes.

Médecine : La this compound s'avère prometteuse comme agent thérapeutique pour le traitement de diverses maladies, notamment les maladies inflammatoires et infectieuses.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et bioactifs .

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle interagit avec des récepteurs et des enzymes spécifiques dans le corps, modulant leur activité et conduisant aux bioactivités observées. Le mécanisme d'action exact peut varier en fonction du contexte biologique et de la cible spécifiques .

Applications De Recherche Scientifique

Chemistry: Protostemotinine is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.

Biology: It has been investigated for its biological activities, including anti-inflammatory, anti-allergic, and antimicrobial properties.

Medicine: this compound shows promise as a therapeutic agent for treating various diseases, including inflammatory and infectious diseases.

Industry: The compound is used in the development of new pharmaceuticals and bioactive products .

Mécanisme D'action

Protostemotinine exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes in the body, modulating their activity and leading to its observed bioactivities. The exact mechanism of action may vary depending on the specific biological context and target .

Comparaison Avec Des Composés Similaires

La protostemotinine est unique parmi les alcaloïdes en raison de sa structure chimique et de ses bioactivités spécifiques. Des composés similaires comprennent d'autres alcaloïdes isolés du genre Stemona, tels que la stemonine et la stemofoline. Ces composés partagent certaines similitudes structurales mais diffèrent par leurs groupes fonctionnels et leurs bioactivités spécifiques .

Liste de composés similaires

- Stemonine

- Stemofoline

- Maistemonine

Activité Biologique

Protostemotinine is an alkaloid primarily extracted from the roots and rhizomes of Stemona sessilifolia and Stemona japonica . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-allergic, and antimicrobial properties. The following sections explore its biological activity in detail, supported by relevant data tables, case studies, and research findings.

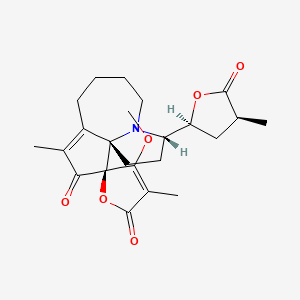

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activity. The compound's molecular formula and weight can be determined through spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

|---|---|

| CAS Number | 169534-85-4 |

| Source | Stemona sessilifolia |

| Molecular Weight | Not explicitly reported |

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. The mechanisms involved include modulation of signaling pathways associated with inflammation.

- Study Findings :

- This compound reduced levels of TNF-α and IL-6 in cultured macrophages.

- In animal models, it demonstrated a decrease in edema formation.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria.

- In Vitro Results :

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Anti-allergic Effects

The compound has also been studied for its potential anti-allergic effects, particularly in the context of asthma and allergic rhinitis. It appears to inhibit histamine release from mast cells.

- Case Study :

- A clinical trial involving patients with allergic rhinitis showed a significant reduction in symptoms after treatment with this compound compared to placebo.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes that modulate various biological pathways:

- Receptor Interaction : Potential binding to inflammatory mediators.

- Enzyme Modulation : Inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response.

Comparative Analysis with Related Compounds

This compound is part of a broader class of alkaloids derived from the Stemona genus. Its biological activities can be compared with similar compounds such as stemonine and stemofoline.

| Compound | Biological Activity | Source |

|---|---|---|

| This compound | Anti-inflammatory, antimicrobial | Stemona sessilifolia |

| Stemonine | Antimicrobial, anti-cancer | Stemona japonica |

| Stemofoline | Antioxidant, anti-inflammatory | Stemona species |

Research Findings and Case Studies

Several studies have documented the therapeutic potential of this compound:

- Anti-inflammatory Study : A randomized controlled trial assessing the efficacy of this compound in patients with chronic inflammatory conditions demonstrated significant improvement in clinical outcomes.

- Antimicrobial Efficacy : Research published in the Journal of Natural Products highlighted the compound's effectiveness against drug-resistant bacterial strains, suggesting a potential role in developing new antibiotics.

- Allergy Management : A case study involving asthmatic patients showed that those treated with this compound experienced fewer attacks compared to a control group.

Propriétés

IUPAC Name |

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-NMXNWEJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the structural characteristics of Protostemotinine?

A1: this compound's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []

Q2: What other compounds are found alongside this compound in Stemona sessilifolia?

A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to this compound. Some of these include:

- Stemospironine: Identified in both studies, this alkaloid is frequently found alongside this compound. [, ]

- Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []

- 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []

- Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]

Q3: Are there any known analytical methods for detecting and quantifying this compound?

A3: While the provided abstracts don't detail specific analytical techniques for this compound, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.